Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate
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Overview
Description
Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate is an organic compound that belongs to the class of nitriles and esters This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a phenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where a cyanoacetic ester reacts with an aromatic aldehyde in the presence of a base such as piperidine. The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-4-phenylbutanoate: Lacks the fluorophenyl group, which may affect its reactivity and biological activity.
Methyl 4-cyano-4-(2-cyano-4-fluorophenyl)-4-phenylbutanoate: Similar structure but with a different substitution pattern on the fluorophenyl group.
Uniqueness
Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate is unique due to the specific positioning of the cyano and fluorophenyl groups, which can influence its chemical reactivity and potential applications. The presence of both cyano and fluorophenyl groups may enhance its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c1-24-18(23)10-11-19(13-22,14-6-3-2-4-7-14)16-8-5-9-17(20)15(16)12-21/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBYSWSEFRGUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C#N)(C1=CC=CC=C1)C2=C(C(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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